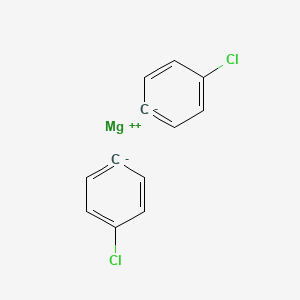

magnesium;chlorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium chlorobenzene, also known as phenylmagnesium chloride, is an organometallic compound that belongs to the class of Grignard reagents. These reagents are formed by the reaction of magnesium metal with alkyl or aryl halides, such as chlorobenzene. Grignard reagents are highly valued in organic chemistry due to their ability to form carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of magnesium chlorobenzene involves the reaction of chlorobenzene with magnesium metal in the presence of an anhydrous ether solvent. The reaction is typically carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The general procedure includes the following steps :

Drying the Glassware: All glassware must be scrupulously cleaned and dried to remove any moisture.

Initiation: Magnesium turnings are added to a flask containing dry ether, and a small amount of iodine or ethyl bromide is added to initiate the reaction.

Addition of Chlorobenzene: Chlorobenzene is added slowly to the flask, and the reaction mixture is stirred under reflux conditions.

Completion: The reaction is allowed to proceed until the magnesium is fully consumed, forming phenylmagnesium chloride.

Industrial Production Methods

In industrial settings, the production of Grignard reagents like magnesium chlorobenzene is scaled up using similar principles but with larger reactors and more controlled environments. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Magnesium chlorobenzene undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution: Can participate in substitution reactions with various electrophiles.

Oxidation: Can be oxidized to form different products depending on the conditions.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Esters and Acid Halides: Adds twice to esters and acid halides to form tertiary alcohols.

Epoxides: Adds to epoxides to form alcohols.

Major Products Formed

Alcohols: Primary, secondary, and tertiary alcohols depending on the starting material.

Carboxylic Acids: Formed when reacting with carbon dioxide.

Applications De Recherche Scientifique

Magnesium chlorobenzene is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of magnesium chlorobenzene involves the formation of a highly reactive nucleophilic carbon center. This nucleophilic carbon can attack electrophilic centers in other molecules, forming new carbon-carbon bonds. The magnesium atom in the compound stabilizes the negative charge on the carbon, making it a strong nucleophile .

Comparaison Avec Des Composés Similaires

Magnesium chlorobenzene is similar to other Grignard reagents, such as phenylmagnesium bromide and phenylmagnesium iodide. it is unique in its reactivity and ease of preparation. Some similar compounds include :

Phenylmagnesium Bromide: Similar reactivity but often more expensive to produce.

Phenylmagnesium Iodide: More reactive but less commonly used due to the higher cost of iodine.

Organolithium Compounds: Similar nucleophilicity but different reactivity patterns.

Magnesium chlorobenzene stands out due to its balance of reactivity, cost-effectiveness, and ease of preparation, making it a preferred choice in many synthetic applications.

Propriétés

Numéro CAS |

50607-16-4 |

|---|---|

Formule moléculaire |

C12H8Cl2Mg |

Poids moléculaire |

247.40 g/mol |

Nom IUPAC |

magnesium;chlorobenzene |

InChI |

InChI=1S/2C6H4Cl.Mg/c2*7-6-4-2-1-3-5-6;/h2*2-5H;/q2*-1;+2 |

Clé InChI |

OXVSYUWXLYYSKG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=[C-]1)Cl.C1=CC(=CC=[C-]1)Cl.[Mg+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)

![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)

![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)